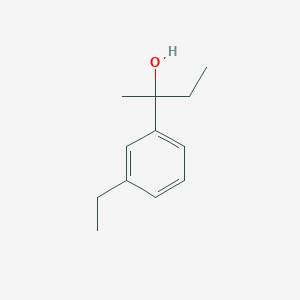

2-(3-Ethylphenyl)-2-butanol

Beschreibung

2-(3-Ethylphenyl)-2-butanol is a tertiary alkanol characterized by a phenyl ring substituted with an ethyl group at the meta position and a hydroxyl group attached to a branched butanol chain. This structure confers unique physicochemical properties, including increased hydrophobicity compared to linear or smaller branched alkanols due to the aromatic moiety.

Eigenschaften

IUPAC Name |

2-(3-ethylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-10-7-6-8-11(9-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKBQPBWBNTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-2-butanol typically involves the alkylation of 3-ethylphenyl with a butanol derivative. One common method is the Grignard reaction, where 3-ethylphenyl magnesium bromide reacts with butanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Ethylphenyl)-2-butanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be employed to enhance the reaction rate.

Types of Reactions:

Oxidation: 2-(3-Ethylphenyl)-2-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

Oxidation: 2-(3-Ethylphenyl)-2-butanone.

Reduction: 2-(3-Ethylphenyl)butane.

Substitution: 2-(3-Ethylphenyl)-2-chlorobutane.

Wissenschaftliche Forschungsanwendungen

2-(3-Ethylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-(3-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Branching and Boiling Points

The branching pattern in 2-(3-Ethylphenyl)-2-butanol resembles tertiary alcohols like 2-methyl-2-butanol (boiling point: 102°C), which has a lower boiling point than its linear counterpart, 1-butanol (117°C), due to reduced surface area and weaker intermolecular forces . For example, 2-phenoxyethanol (a phenyl-substituted alcohol) has a boiling point of 245°C, suggesting that aromatic groups significantly enhance thermal stability .

Hydrophobicity and Solubility

The ethylphenyl group drastically reduces water solubility compared to unsubstituted butanols. This trend aligns with the hydrophobicity imparted by aromatic rings, making 2-(3-Ethylphenyl)-2-butanol more soluble in organic solvents like ethanol or diethyl ether, similar to 2-(2-methoxyethoxy)ethanol and other glycol derivatives .

Chiral Separation and Chromatographic Behavior

Chiral separation studies of secondary alkanols (e.g., 2-butanol and 3-hexanol) using YMC-K03 columns demonstrate that enantiomeric resolution depends on carbon chain length and steric hindrance . Recycling or low-temperature techniques, as applied to 4-octanol, might improve peak sharpness for this compound .

Data Table: Comparative Properties of Selected Alkanols

*LogP (octanol-water partition coefficient) estimated using structural analogs.

Research Findings and Limitations

Chromatographic Challenges : Bulky substituents like ethylphenyl hinder enantiomeric resolution under standard HPLC conditions, necessitating advanced techniques (e.g., low-temperature operation) .

Thermal Stability : Aromatic groups enhance boiling points but reduce volatility, impacting distillation-based purification .

Data Gaps: Direct experimental data on 2-(3-Ethylphenyl)-2-butanol are absent in the provided evidence, requiring extrapolation from structurally related compounds.

Biologische Aktivität

2-(3-Ethylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activity. This compound, belonging to the class of secondary alcohols, is characterized by its unique structural features, which may influence its interactions with various biological macromolecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 2-(3-Ethylphenyl)-2-butanol can be represented as follows:

This compound features a butanol backbone with an ethyl-substituted phenyl group. The presence of the hydroxyl group (-OH) on the butanol chain is significant for its biological interactions.

The biological activity of 2-(3-Ethylphenyl)-2-butanol is hypothesized to involve several mechanisms, including:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological targets, enhancing binding affinity.

- Lipophilicity : The ethylphenyl moiety increases the lipophilicity of the compound, potentially improving its membrane permeability.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways.

Antioxidant Activity

Research indicates that 2-(3-Ethylphenyl)-2-butanol exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15.0 ± 1.5 |

| ABTS Radical Scavenging | 12.5 ± 0.8 |

| Hydroxyl Radical Scavenging | 20.0 ± 2.0 |

These results suggest that 2-(3-Ethylphenyl)-2-butanol could serve as a potential therapeutic agent in conditions characterized by oxidative stress.

Antimicrobial Activity

The antimicrobial properties of 2-(3-Ethylphenyl)-2-butanol have also been investigated. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various substituted butanols, including 2-(3-Ethylphenyl)-2-butanol. The study found that modifications to the phenyl ring significantly impacted biological activity, with certain substitutions enhancing both antioxidant and antimicrobial properties.

Another case study focused on the use of this compound in a formulation aimed at improving skin health. The formulation demonstrated enhanced antioxidant activity and reduced inflammation in human dermal fibroblast cells when treated with 2-(3-Ethylphenyl)-2-butanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.